REACTION_CXSMILES
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[F-:1].[K+].[Cl:3][C:4]1[CH:9]=[C:8]([Cl:10])[C:7]([Cl:11])=[CH:6][C:5]=1[S:12](Cl)(=[O:14])=[O:13]>>[Cl:3][C:4]1[CH:9]=[C:8]([Cl:10])[C:7]([Cl:11])=[CH:6][C:5]=1[S:12]([F:1])(=[O:14])=[O:13] |f:0.1|
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[F-].[K+]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC1=C(C=C(C(=C1)Cl)Cl)S(=O)(=O)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A product with mp 80°-83° C was obtained in 99% yield
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Name
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Type
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product
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Smiles
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ClC1=C(C=C(C(=C1)Cl)Cl)S(=O)(=O)F
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Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |